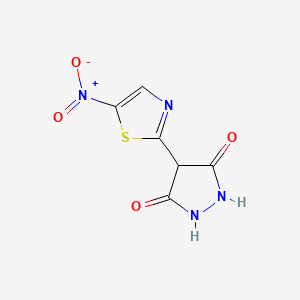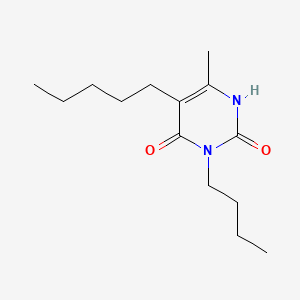
3-Butyl-6-methyl-5-pentyluracil-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl and methyl substituents.
6-Methyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the butyl substituent.
3-Butyl-2,4-dioxo-5-pentylpyrimidine: Similar structure but lacks the methyl substituent.
Uniqueness
3-Butyl-6-methyl-5-pentylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both butyl and methyl substituents, which may confer specific chemical and biological properties not observed in its analogs.
Eigenschaften
CAS-Nummer |
92377-37-2 |
|---|---|
Molekularformel |
C14H24N2O2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
3-butyl-6-methyl-5-pentyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H24N2O2/c1-4-6-8-9-12-11(3)15-14(18)16(13(12)17)10-7-5-2/h4-10H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
ADCBMRZVEQUIMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(NC(=O)N(C1=O)CCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
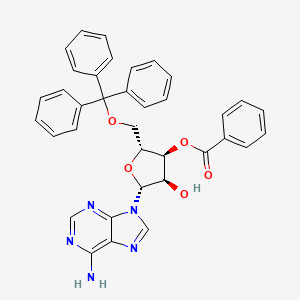
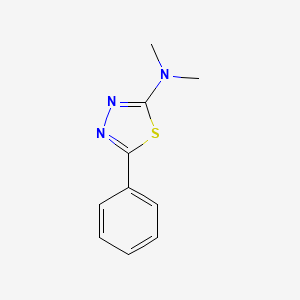
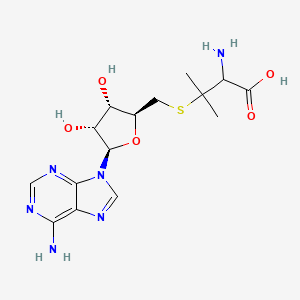
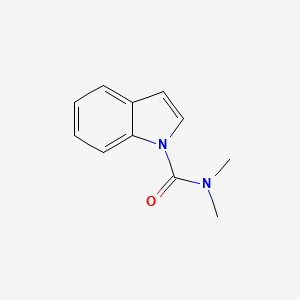
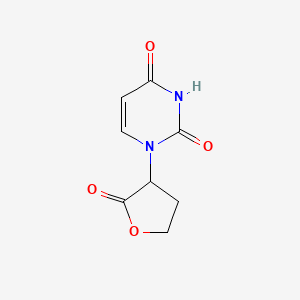
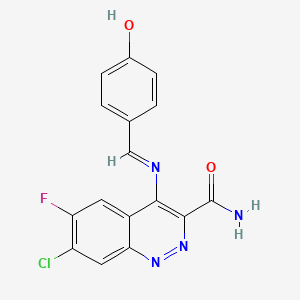

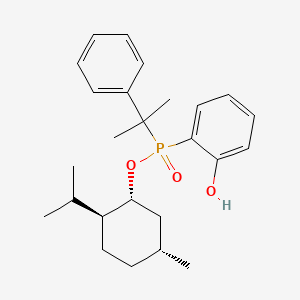
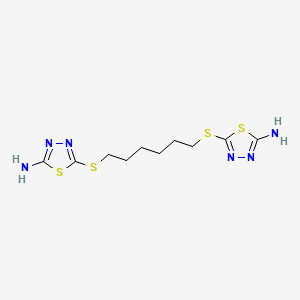
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
